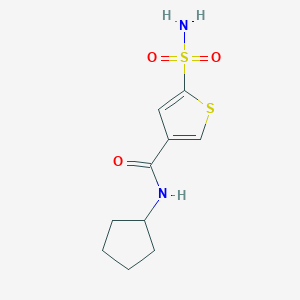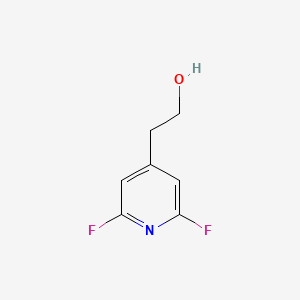![molecular formula C8H12ClF2N B13514850 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7,7-Difluorotricyclo[2210,2,6]heptan-1-yl}methanamine hydrochloride is a synthetic compound characterized by its unique tricyclic structure and the presence of fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{7,7-Difluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}ethanamine hydrochloride
Uniqueness
1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride is unique due to its tricyclic structure and the specific positioning of fluorine atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H12ClF2N |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(7,7-difluoro-1-tricyclo[2.2.1.02,6]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11F2N.ClH/c9-8(10)4-1-5-6(2-4)7(5,8)3-11;/h4-6H,1-3,11H2;1H |
Clave InChI |
FHPTXWVSHMMQMP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C1C3(C2(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


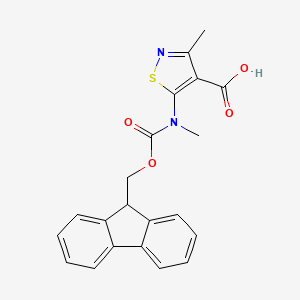
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
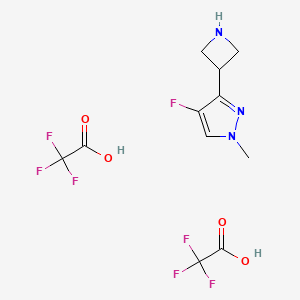

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)


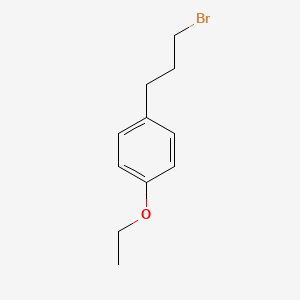
![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

